Atr-IN-24

Description

Structure

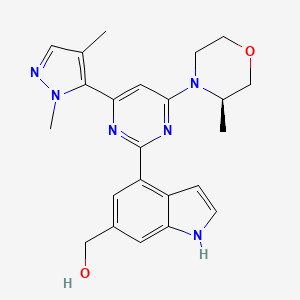

2D Structure

3D Structure

Properties

CAS No. |

2370889-43-1 |

|---|---|

Molecular Formula |

C23H26N6O2 |

Molecular Weight |

418.5 g/mol |

IUPAC Name |

[4-[4-(1,4-dimethylpyrazol-5-yl)-6-[(3R)-3-methylmorpholin-4-yl]pyrimidin-2-yl]-1H-indol-6-yl]methanol |

InChI |

InChI=1S/C23H26N6O2/c1-14-11-25-28(3)22(14)20-10-21(29-6-7-31-13-15(29)2)27-23(26-20)18-8-16(12-30)9-19-17(18)4-5-24-19/h4-5,8-11,15,24,30H,6-7,12-13H2,1-3H3/t15-/m1/s1 |

InChI Key |

QVWFPOTZGKGNIG-OAHLLOKOSA-N |

Isomeric SMILES |

C[C@@H]1COCCN1C2=NC(=NC(=C2)C3=C(C=NN3C)C)C4=C5C=CNC5=CC(=C4)CO |

Canonical SMILES |

CC1COCCN1C2=NC(=NC(=C2)C3=C(C=NN3C)C)C4=C5C=CNC5=CC(=C4)CO |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of ATR Inhibitors in the DNA Damage Response

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed examination of the mechanism of action of Ataxia Telangiectasia and Rad3-related (ATR) inhibitors, a promising class of anti-cancer agents. Due to the limited public data on the specific compound Atr-IN-24, this document will focus on the well-characterized preclinical ATR inhibitors VE-821 and AZD6738 as representative examples to elucidate the core mechanisms of this drug class.

Introduction to ATR and the DNA Damage Response

The DNA Damage Response (DDR) is a complex signaling network that detects and repairs DNA lesions, thereby maintaining genomic integrity. A key regulator of the DDR is the serine/threonine kinase ATR. ATR is primarily activated by single-stranded DNA (ssDNA) regions, which arise from various forms of DNA damage and replication stress. Once activated, ATR phosphorylates a cascade of downstream targets, including the checkpoint kinase 1 (Chk1), to orchestrate cell cycle arrest, promote DNA repair, and stabilize stalled replication forks. In many cancer cells, which often exhibit high levels of replication stress and may have defects in other DDR pathways (such as those dependent on ATM), there is a heightened reliance on the ATR signaling pathway for survival. This dependency creates a therapeutic window for ATR inhibitors.

Mechanism of Action of ATR Inhibitors

ATR inhibitors are small molecules that competitively bind to the ATP-binding pocket of the ATR kinase, thereby blocking its catalytic activity. This inhibition prevents the phosphorylation of ATR's downstream substrates, leading to a disruption of the DDR. The primary consequences of ATR inhibition in cancer cells are:

-

Abrogation of Cell Cycle Checkpoints: ATR is crucial for the intra-S and G2/M phase checkpoints. By inhibiting ATR, cancer cells with DNA damage are unable to arrest their cell cycle, leading to premature entry into mitosis with unrepaired DNA. This can result in mitotic catastrophe and subsequent cell death.

-

Induction of Replication Catastrophe: Cancer cells often experience high levels of replication stress. ATR plays a vital role in stabilizing stalled replication forks. Inhibition of ATR leads to the collapse of these forks, the accumulation of DNA double-strand breaks (DSBs), and ultimately, a lethal level of genomic instability known as replication catastrophe.

-

Sensitization to DNA Damaging Agents: ATR inhibitors have been shown to synergize with DNA-damaging chemotherapies (e.g., cisplatin, gemcitabine) and radiotherapy. By disabling a key DNA repair pathway, these inhibitors enhance the cytotoxic effects of agents that induce DNA lesions.

Quantitative Data for Representative ATR Inhibitors

The following tables summarize key quantitative data for the preclinical ATR inhibitors VE-821 and AZD6738.

| Inhibitor | Target | In Vitro IC50 (Enzyme Assay) | Cellular IC50 (Chk1 Phosphorylation) | Selectivity |

| VE-821 | ATR | 26 nM | Not widely reported | High selectivity over ATM, DNA-PK, mTOR, and PI3Kγ.[1] |

| AZD6738 | ATR | 1 nM | 74 nM | High selectivity over DNA-PK, ATM, mTOR, and AKT (>5 µM). |

| Inhibitor | Cell Line | Condition | IC50 (Proliferation Assay) |

| VE-821 | AGS (Gastric Cancer) | Monotherapy (72h) | 13.7 µM[2] |

| VE-821 | MKN-45 (Gastric Cancer) | Monotherapy (72h) | 11.3 µM[2] |

| AZD6738 | Multiple Solid & Hematological | Monotherapy (3 days) | < 1 µM in 73/197 cell lines |

| Inhibitor | Combination Agent | Cell Line | Effect |

| VE-821 | Cisplatin | AGS (Gastric Cancer) | Synergistic reduction in cisplatin IC50 from 20.7 µM to 0.33 µM with 5 µM VE-821.[2] |

| VE-821 | Cisplatin | MKN-45 (Gastric Cancer) | Synergistic reduction in cisplatin IC50 from 18.9 µM to 0.72 µM with 5 µM VE-821.[2] |

| AZD6738 | Carboplatin/Ionizing Radiation | Multiple | Synergistic cell killing and enhanced anti-tumor activity in vivo.[3] |

Signaling Pathways and Experimental Workflows

ATR Signaling Pathway in DNA Damage Response

Caption: ATR Signaling Pathway Activation and Downstream Effects.

Mechanism of ATR Inhibition

Caption: Mechanism of Action of an ATR Inhibitor.

Experimental Workflow for Evaluating an ATR Inhibitor

Caption: A Typical Experimental Workflow for ATR Inhibitor Evaluation.

Key Experimental Protocols

Western Blot for Chk1 Phosphorylation

This protocol is used to assess the inhibition of ATR kinase activity by measuring the phosphorylation of its direct downstream target, Chk1, at serine 345.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein quantification assay (e.g., BCA assay).

-

SDS-PAGE gels and running buffer.

-

Transfer apparatus and PVDF membrane.

-

Blocking buffer (e.g., 5% BSA in TBST).

-

Primary antibodies: Rabbit anti-phospho-Chk1 (Ser345) and Mouse anti-total Chk1.

-

HRP-conjugated secondary antibodies: anti-rabbit IgG and anti-mouse IgG.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with supplemented lysis buffer on ice.

-

Protein Quantification: Determine protein concentration of the lysates.

-

SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities for phospho-Chk1 and total Chk1. A decrease in the phospho-Chk1/total Chk1 ratio indicates ATR inhibition.

Immunofluorescence for γH2AX Foci Formation

This method visualizes and quantifies DNA double-strand breaks by staining for phosphorylated H2AX (γH2AX), a marker of DNA damage.

Materials:

-

Cells cultured on coverslips.

-

4% paraformaldehyde (PFA) in PBS for fixation.

-

0.25% Triton X-100 in PBS for permeabilization.

-

Blocking solution (e.g., 5% goat serum in PBS).

-

Primary antibody: Rabbit anti-γH2AX.

-

Alexa Fluor-conjugated secondary antibody: Goat anti-rabbit IgG.

-

DAPI for nuclear counterstaining.

-

Antifade mounting medium.

-

Fluorescence microscope.

Procedure:

-

Fixation: After treatment, fix cells with 4% PFA for 15 minutes at room temperature.

-

Washing: Wash three times with PBS.

-

Permeabilization: Permeabilize cells with 0.25% Triton X-100 for 10 minutes.

-

Washing: Wash three times with PBS.

-

Blocking: Block with blocking solution for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate with anti-γH2AX antibody overnight at 4°C.

-

Washing: Wash three times with PBS.

-

Secondary Antibody Incubation: Incubate with Alexa Fluor-conjugated secondary antibody for 1 hour at room temperature in the dark.

-

Washing: Wash three times with PBS.

-

Counterstaining: Stain nuclei with DAPI for 5 minutes.

-

Mounting: Mount coverslips onto microscope slides using antifade medium.

-

Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per nucleus. An increase in γH2AX foci indicates an accumulation of DNA damage.

Cell Cycle Analysis by Flow Cytometry

This protocol determines the distribution of cells in different phases of the cell cycle (G1, S, G2/M) based on their DNA content.

Materials:

-

Cell suspension.

-

Ice-cold 70% ethanol for fixation.

-

Propidium Iodide (PI) staining solution (containing PI and RNase A).

-

Flow cytometer.

Procedure:

-

Cell Harvest: Harvest cells by trypsinization and wash with PBS.

-

Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

-

Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Staining: Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells on a flow cytometer.

-

Data Analysis: Use appropriate software to gate on single cells and analyze the DNA content histogram to determine the percentage of cells in G1, S, and G2/M phases. An accumulation of cells in the G2/M phase is a characteristic response to ATR inhibition.

Conclusion

ATR inhibitors represent a targeted therapeutic strategy that exploits the reliance of many cancer cells on the DNA damage response. By disrupting critical cell cycle checkpoints and DNA repair pathways, these agents can induce synthetic lethality in tumors with specific genetic backgrounds and can potentiate the efficacy of conventional cancer therapies. The methodologies outlined in this guide provide a framework for the preclinical evaluation of ATR inhibitors, enabling researchers to further elucidate their mechanisms of action and to identify patient populations most likely to benefit from this therapeutic approach.

References

In-depth Technical Guide: Discovery and Synthesis of Atr-IN-24

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atr-IN-24 is a potent and selective inhibitor of the Ataxia telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA damage response (DDR). The inhibition of ATR has emerged as a promising therapeutic strategy in oncology, particularly for cancers with specific DNA damage repair deficiencies. This technical guide provides a comprehensive overview of the discovery, synthesis, and available biological data for this compound.

Discovery

This compound, also referred to as Compound 1, was first disclosed in the patent WO2021023272 by Wang Jian and colleagues.[1] The discovery of this compound is rooted in the broader effort to develop small molecule inhibitors targeting the ATR signaling pathway. The core chemical scaffold of this compound is a pyrazine derivative, a class of compounds that has been explored for its kinase inhibitory activities. The invention described in the patent focuses on pyrazine compounds as inhibitors of ATR protein kinase for potential use in cancer treatment.

Synthesis of this compound

While the full, detailed synthesis protocol from a peer-reviewed publication is not yet available, the synthesis of pyrazine derivatives as ATR inhibitors is described in the patent literature. The general synthetic approach involves multi-step organic synthesis to construct the substituted pyrazine core and introduce the necessary functional groups for ATR inhibition.

Experimental Protocol: General Synthesis of Pyrazine-based ATR Inhibitors

The synthesis of pyrazine derivatives, such as this compound, typically involves the following key steps. It is important to note that the specific reagents and conditions for this compound would be detailed within the "Examples" section of the patent WO2021023272.

-

Core Pyrazine Ring Formation: Construction of the central pyrazine ring system often begins with the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. Modifications to this core are then made in subsequent steps.

-

Functional Group Interconversion and Coupling Reactions: Various functional groups are introduced onto the pyrazine core through standard organic chemistry transformations. This may include halogenation, followed by cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce aryl or heteroaryl moieties.

-

Introduction of Side Chains: The specific side chains crucial for binding to the ATR kinase are incorporated. This often involves nucleophilic substitution or amide coupling reactions.

-

Purification: The final compound is purified using techniques such as column chromatography and recrystallization to achieve high purity. The structure and purity are confirmed by analytical methods like NMR, mass spectrometry, and HPLC.

Quantitative Data

As of the latest available information, specific quantitative biological data for this compound from peer-reviewed publications is limited. The data presented here is based on general assays described for ATR inhibitors.

| Parameter | Value | Cell Line/Assay Conditions |

| ATR IC50 | Data not publicly available | Biochemical or cellular assay |

| Cellular IC50 | Data not publicly available | Various cancer cell lines |

Table 1: Pharmacological Data for this compound. The specific inhibitory concentrations for this compound have not been disclosed in publicly available scientific literature.

Experimental Protocols for Biological Evaluation

The biological activity of ATR inhibitors like this compound is typically characterized using a series of in vitro assays.

ATR Kinase Inhibition Assay (Biochemical Assay)

Objective: To determine the direct inhibitory effect of the compound on the kinase activity of purified ATR protein.

Methodology:

-

Recombinant human ATR/ATRIP complex is incubated with a specific substrate (e.g., a peptide containing a consensus phosphorylation sequence) and ATP.

-

The test compound (this compound) is added at various concentrations.

-

The kinase reaction is allowed to proceed for a defined period.

-

The amount of phosphorylated substrate is quantified, often using methods like ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.

-

IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.

Cellular ATR Inhibition Assay (Target Engagement)

Objective: To confirm that the compound inhibits ATR activity within a cellular context. This is often assessed by measuring the phosphorylation of a direct downstream target of ATR, such as Checkpoint Kinase 1 (Chk1).

Methodology:

-

Cancer cells are seeded and allowed to attach overnight.

-

Cells are pre-treated with various concentrations of the ATR inhibitor (this compound) for a specified time.

-

DNA damage is induced to activate the ATR pathway (e.g., using hydroxyurea or UV radiation).

-

Cells are lysed, and protein extracts are prepared.

-

Western blot analysis is performed using antibodies specific for phosphorylated Chk1 (pChk1) and total Chk1.

-

The reduction in the pChk1 signal in the presence of the inhibitor indicates target engagement.

Cell Viability/Cytotoxicity Assay

Objective: To determine the effect of the ATR inhibitor on the proliferation and survival of cancer cells.

Methodology:

-

Cancer cells are seeded in 96-well plates.

-

Cells are treated with a range of concentrations of the ATR inhibitor (this compound).

-

After a defined incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®.

-

IC50 values for cell growth inhibition are calculated from the dose-response curves.

Mandatory Visualizations

ATR Signaling Pathway

The ATR signaling pathway is a cornerstone of the DNA damage response. It is activated by single-stranded DNA (ssDNA) that arises from various forms of DNA damage and replication stress.

Caption: The ATR signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Cellular ATR Inhibition Assay

The following diagram illustrates the typical workflow for assessing the cellular activity of an ATR inhibitor.

Caption: Workflow for evaluating the cellular activity of this compound.

References

ATR-IN-24: An In-Depth Technical Guide on a Selective ATR Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA Damage Response (DDR), a network of signaling pathways essential for maintaining genomic integrity. ATR plays a pivotal role in responding to replication stress and single-stranded DNA breaks, making it a compelling target for cancer therapy. This technical guide provides a comprehensive overview of ATR-IN-24, a selective inhibitor of ATR kinase. This document will detail the mechanism of action of ATR inhibitors, their effects on cellular processes, and provide standardized protocols for the experimental evaluation of compounds like this compound. Due to the limited publicly available data specifically for this compound, this guide will focus on the established principles and methodologies for characterizing selective ATR inhibitors, using data from well-studied compounds as illustrative examples.

Introduction to ATR Kinase and its Role in the DNA Damage Response

ATR is a member of the phosphatidylinositol 3-kinase-related kinase (PIKK) family and a master regulator of the DDR.[1][2][3] In response to DNA damage, particularly replication stress and the presence of single-stranded DNA (ssDNA), ATR is activated and phosphorylates a multitude of downstream substrates, including the checkpoint kinase 1 (CHK1).[4][5] This initiates a signaling cascade that leads to cell cycle arrest, stabilization of replication forks, and promotion of DNA repair, thereby allowing the cell time to resolve the damage before proceeding with cell division.[1][6][7] Cancer cells, often characterized by high levels of replication stress due to oncogene activation and defects in other DDR pathways, are particularly dependent on the ATR pathway for survival.[4][8] This dependency creates a therapeutic window for ATR inhibitors, which can selectively target cancer cells while sparing normal, healthy cells.[9]

Mechanism of Action of ATR Inhibitors

ATR inhibitors are small molecules that typically act as ATP-competitive inhibitors, binding to the kinase domain of ATR and preventing the phosphorylation of its downstream targets.[3] By inhibiting ATR kinase activity, these compounds abrogate the G2/M cell cycle checkpoint, leading to premature mitotic entry of cells with damaged DNA.[6] This can result in mitotic catastrophe and subsequent cancer cell death.[1] Furthermore, inhibition of ATR can lead to the collapse of stalled replication forks, generating double-strand breaks and further exacerbating genomic instability in cancer cells.[1][8]

The ATR Signaling Pathway

The activation of the ATR signaling pathway is a multi-step process initiated by the recognition of ssDNA coated with Replication Protein A (RPA). This serves as a platform for the recruitment of the ATR-ATRIP complex. Full activation of ATR kinase activity is then mediated by other proteins, including TopBP1 and ETAA1.[2][4] Once active, ATR phosphorylates a host of downstream targets to orchestrate the DDR. A simplified representation of this pathway is depicted below.

Quantitative Data for Selective ATR Inhibitors

In Vitro Kinase Inhibition

The potency of an ATR inhibitor is determined by its half-maximal inhibitory concentration (IC50) against the ATR kinase. Selectivity is assessed by profiling the inhibitor against a panel of other kinases, particularly those from the PIKK family like ATM and DNA-PKcs.

| Compound | ATR IC50 (nM) | ATM IC50 (nM) | DNA-PKcs IC50 (nM) | Selectivity (ATR vs. ATM) | Selectivity (ATR vs. DNA-PKcs) |

| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |

| Example: AZD6738 | 1 | >2500 | >2500 | >2500-fold | >2500-fold |

| Example: Berzosertib (VE-822) | 13 | >1000 | >1000 | >77-fold | >77-fold |

Table 1: In Vitro Kinase Selectivity Profile. Data for example compounds are illustrative and sourced from publicly available literature.

Cellular Activity

The cellular potency of an ATR inhibitor is often measured by its ability to inhibit the phosphorylation of ATR's downstream target, CHK1, in response to a DNA damaging agent. Cell viability assays are also used to determine the cytotoxic effect of the inhibitor on cancer cell lines.

| Cell Line | Treatment | p-CHK1 (Ser345) IC50 (nM) | Cell Viability IC50 (µM) |

| Various Cancer Cell Lines | This compound | Data not available | Data not available |

| Example: LoVo (Colon Cancer) | AZD6738 | 2.5 | 0.23 |

| Example: PANC-1 (Pancreatic Cancer) | Berzosertib (VE-822) | ~50 | ~1 |

Table 2: Cellular Activity of ATR Inhibitors. Data for example compounds are illustrative and sourced from publicly available literature.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize selective ATR kinase inhibitors.

In Vitro ATR Kinase Assay

This assay measures the direct inhibitory effect of a compound on ATR kinase activity.

Objective: To determine the IC50 value of an inhibitor against purified ATR kinase.

Materials:

-

Recombinant human ATR/ATRIP complex

-

GST-p53 substrate

-

ATP

-

Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)

-

Test compound (e.g., this compound)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

384-well plates

Procedure:

-

Prepare serial dilutions of the test compound in DMSO and then dilute in kinase assay buffer.

-

Add the diluted compound to the wells of a 384-well plate.

-

Add the ATR/ATRIP enzyme and GST-p53 substrate to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagents according to the manufacturer's protocol.

-

Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Western Blot for CHK1 Phosphorylation

This assay determines the cellular potency of an ATR inhibitor by measuring the inhibition of a key downstream target in cells.

Objective: To measure the effect of an inhibitor on ATR-mediated CHK1 phosphorylation in cancer cells.

Materials:

-

Cancer cell line (e.g., HeLa, U2OS)

-

Cell culture medium and supplements

-

DNA damaging agent (e.g., Hydroxyurea or UV radiation)

-

Test compound (e.g., this compound)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-CHK1 (Ser345), anti-total CHK1, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Pre-treat cells with various concentrations of the test compound for 1-2 hours.

-

Induce DNA damage by adding a DNA damaging agent (e.g., 2 mM Hydroxyurea for 2 hours).

-

Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine protein concentration using the BCA assay.

-

Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and then incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using ECL substrate and an imaging system.

-

Quantify band intensities to determine the inhibition of CHK1 phosphorylation relative to the total CHK1 and loading control.

Cell Viability Assay

This assay measures the cytotoxic effect of an ATR inhibitor on cancer cells.

Objective: To determine the IC50 for cell viability of an inhibitor in a cancer cell line.

Materials:

-

Cancer cell line

-

96-well plates

-

Test compound (e.g., this compound)

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar MTS/MTT-based assay

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Treat the cells with a serial dilution of the test compound.

-

Incubate for a specified period (e.g., 72 hours).

-

Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

-

Measure luminescence using a plate reader.

-

Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.

Conclusion

This compound is a selective inhibitor of ATR kinase, a key regulator of the DNA damage response. While specific preclinical data for this compound is limited in the public domain, the principles and experimental methodologies outlined in this guide provide a robust framework for its characterization. As a class of drugs, ATR inhibitors hold significant promise for cancer therapy, particularly in tumors with high levels of replication stress and defects in other DDR pathways. Further investigation into the specific properties of this compound, including its potency, selectivity, and efficacy in relevant cancer models, is warranted to fully elucidate its therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. Common mechanisms of PIKK regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evolution of PIKK family kinase inhibitors: A new age cancer therapeutics [imrpress.com]

- 4. mdpi.com [mdpi.com]

- 5. Development of pharmacodynamic biomarkers for ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. JCI Insight - ATR inhibition radiosensitizes cells through augmented DNA damage and G2 cell cycle arrest abrogation [insight.jci.org]

- 7. Essential and dispensable roles of ATR in cell cycle arrest and genome maintenance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A cell-based screen identifies ATR inhibitors with synthetic lethal properties for cancer-associated mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

The Role of ATR in Cell Cycle Checkpoints and Cancer: A Technical Guide

Introduction

The integrity of the genome is paramount for cellular function and organismal survival. To safeguard against DNA damage and ensure accurate replication, cells have evolved a complex network of surveillance mechanisms known as cell cycle checkpoints. A master regulator within this network is the Ataxia Telangiectasia and Rad3-related (ATR) protein kinase. ATR is a central mediator of the cellular response to replication stress and a broad range of DNA lesions, playing a critical role in coordinating cell cycle progression, DNA repair, and replication fork stability.[1][2]

In recent years, the dependency of cancer cells on the ATR signaling pathway has emerged as a significant vulnerability. Many cancers exhibit elevated levels of intrinsic replication stress due to oncogenic signaling and often harbor defects in other DNA damage response (DDR) pathways, making them exquisitely reliant on ATR for survival.[3][4] This has positioned ATR as a highly attractive target for cancer therapy.

This technical guide provides an in-depth exploration of the ATR signaling pathway, its crucial functions in cell cycle control, and the rationale for its therapeutic inhibition in oncology. It is intended for researchers, scientists, and drug development professionals engaged in cancer biology and therapeutics.

The ATR Signaling Pathway: A Guardian of the Genome

ATR is a member of the phosphoinositide 3-kinase-like kinase (PIKK) family.[1][5] Its activation is a critical early event in the DNA damage response, particularly in response to stalled replication forks and the presence of single-stranded DNA (ssDNA).[2][6]

Activation Mechanism

The activation of ATR is a multi-step process triggered by the detection of aberrant DNA structures:

-

Sensing Stress: During replication stress, the replicative helicase can unwind DNA ahead of a stalled polymerase, generating long stretches of ssDNA.[6] This ssDNA is rapidly coated by Replication Protein A (RPA).[7]

-

Recruitment to Damage Sites: The ATR-ATRIP (ATR-Interacting Protein) complex is recruited to these sites of stress through a direct interaction between ATRIP and the RPA-coated ssDNA.[2][5][7]

-

Full Kinase Activation: The full activation of the ATR kinase is then mediated by a TopBP1-dependent mechanism, which brings the ATR-ATRIP complex into a conformation conducive to kinase activity.[8]

Caption: ATR Activation and Core Downstream Signaling Pathway.

Downstream Effectors

Once active, ATR phosphorylates a vast network of over 700 proteins to orchestrate the cellular response.[9] The most critical and well-characterized downstream effector is the checkpoint kinase 1 (CHK1).[2][10] ATR phosphorylates CHK1 at serine 317 and serine 345, leading to its activation.[8][11][12] Activated CHK1 is then released from chromatin to phosphorylate its own substrates throughout the nucleus, amplifying the checkpoint signal.[8]

Table 1: Key ATR Substrates and Their Functions

| Substrate | Phosphorylation Site(s) | Function in DNA Damage Response |

|---|---|---|

| CHK1 | Ser317, Ser345 | Master effector kinase; mediates cell cycle arrest, inhibits origin firing, and promotes DNA repair.[8][11] |

| BRCA1 | Multiple | Regulates DNA repair pathways, including homologous recombination.[8][13] |

| p53 | Ser15 | A key tumor suppressor; its phosphorylation contributes to cell cycle arrest and apoptosis.[14][15] |

| RAD17 | Multiple | Component of the 9-1-1 checkpoint clamp, involved in ATR activation and signaling.[13] |

| MCM Complex | Multiple | Components of the replicative helicase; phosphorylation helps to regulate replication fork activity.[8] |

| H2AX | Ser139 (γH2AX) | A histone variant; its phosphorylation marks sites of DNA damage, creating a platform for repair protein recruitment.[8] |

ATR's Role in Cell Cycle Checkpoints

ATR signaling is integral to the intra-S and G2/M checkpoints, which prevent cells with damaged or incompletely replicated DNA from proceeding through the cell cycle.[16][17]

-

Intra-S Phase Checkpoint: During S phase, ATR acts to slow DNA replication and stabilize stalled forks.[8][18] It achieves this primarily through CHK1-mediated inhibition of new replication origin firing.[18][19] This prevents the cell from accumulating further DNA damage and provides time for the repair of stalled forks.

-

G2/M Checkpoint: The G2/M checkpoint is the final opportunity for the cell to halt division before mitosis.[15] If DNA damage or replication stress persists, the ATR-CHK1 pathway maintains the G2 arrest.[17] Activated CHK1 phosphorylates and inactivates the CDC25 family of phosphatases.[8][18] Inactive CDC25 cannot remove inhibitory phosphates from Cyclin-Dependent Kinase 1 (CDK1), thus keeping the cell arrested in G2.[18]

Caption: Logical flow of the ATR-CHK1 pathway in G2/M checkpoint control.

The ATR-Cancer Connection: Exploiting Dependency

While ATR is essential for the survival of normal cells, its role is often magnified in cancer cells.[3] This heightened dependency stems from two common characteristics of tumors:

-

Elevated Replication Stress: Oncogenes such as MYC and RAS drive uncontrolled proliferation, which disrupts normal DNA replication and creates high levels of intrinsic replication stress.[3][4] This forces cancer cells to rely heavily on the ATR pathway to manage this stress and prevent catastrophic DNA damage.[7]

-

Defective DNA Damage Response: Many tumors have mutations in other key DDR genes, such as ATM or BRCA1/2.[20] Loss of these pathways makes the cancer cells solely dependent on ATR for repairing DNA damage and surviving.

This dependency creates a therapeutic window based on the concept of synthetic lethality . Synthetic lethality occurs when the loss of two genes or pathways individually is viable, but their simultaneous loss is lethal. By inhibiting ATR in a cancer cell that already has a defect in another DDR pathway (e.g., ATM deficiency), it is possible to selectively kill the tumor cells while sparing normal, healthy cells that have an intact DDR network.[3][20]

Caption: The principle of synthetic lethality with ATR inhibitors.

Therapeutic Targeting with ATR Inhibitors

The critical role of ATR in cancer cell survival has spurred the development of potent and selective ATR inhibitors (ATRi).[6][21] These drugs are being evaluated in numerous clinical trials, both as single agents and in combination with other therapies.[1][14]

Mechanism of Action

ATR inhibitors are small molecules that competitively bind to the ATP-binding pocket of the ATR kinase, preventing it from phosphorylating its downstream substrates like CHK1.[14] By blocking the ATR pathway, these inhibitors:

-

Abrogate the intra-S and G2/M cell cycle checkpoints.[20]

-

Prevent the stabilization of stalled replication forks.[4]

-

Lead to an accumulation of unrepaired DNA damage.[7]

-

Force cells with high levels of DNA damage to enter mitosis prematurely, resulting in "mitotic catastrophe" and cell death.[7][22]

Clinical Development and Applications

ATR inhibitors are being investigated across a wide range of solid tumors, including breast, ovarian, prostate, and non-small cell lung cancer (NSCLC).[1][23]

-

Monotherapy: In tumors with pre-existing DDR defects (e.g., ATM mutations), ATR inhibitors can be effective as a monotherapy due to synthetic lethality.[16]

-

Combination Therapy: A major strategy is to combine ATR inhibitors with DNA-damaging agents like chemotherapy (e.g., platinum agents, gemcitabine) or radiation.[20][21][23] These agents induce DNA damage and replication stress, which activates the ATR pathway as a survival response in cancer cells. Inhibiting ATR in this context prevents the cancer cells from repairing the therapy-induced damage, thereby enhancing the efficacy of the treatment.[20][23] ATR inhibitors are also being tested in combination with PARP inhibitors, with evidence of synergistic effects, particularly in overcoming PARP inhibitor resistance.[1][23]

Table 2: Representative ATR Inhibitors in Clinical Development

| Inhibitor Name | Other Designations | Development Phase (Representative) | Therapeutic Strategy / Target Population |

|---|---|---|---|

| Ceralasertib | AZD6738 | Phase 2 / 3 | Monotherapy and combination with chemotherapy, PARP inhibitors (Olaparib), and immunotherapy (Durvalumab).[1][23] |

| Elimusertib | BAY 1895344 | Phase 1 / 2 | Monotherapy in advanced solid tumors, particularly those with ATM mutations.[22][24] |

| Tuvusertib | M1774 | Phase 1 / 2 | Monotherapy and combination with PARP inhibitors (Niraparib) in advanced solid tumors.[1][22] |

| Camonsertib | RP-3500 | Phase 1 / 2 | Monotherapy in tumors with specific synthetic lethal genetic alterations.[22][25] |

| ART0380 | | Phase 1 / 2 | Monotherapy and combination with chemotherapy in advanced solid cancers, including those with ATM alterations.[1][22] |

Table 3: In Vitro Potency of Select ATR Inhibitors

| Compound | IC50 at Km ATP | IC50 at 10 µM ATP |

|---|---|---|

| Berzosertib (VE-822) | 0.2 nM | 7.6 nM |

| Elimusertib (BAY-1895344) | 3.7 nM | 0.6 µM |

| Camonsertib (RP-3500) | 0.2 nM | 3.1 nM |

| Tuvusertib | 24 nM | 4.7 µM |

Data sourced from Reaction Biology kinase assays.[25]

Key Experimental Methodologies

Evaluating the function of ATR and the efficacy of its inhibitors requires a suite of specialized molecular and cellular biology techniques.

Experimental Workflow: Assessing ATR Inhibitor Efficacy

Caption: A typical experimental workflow for evaluating an ATR inhibitor.

Protocol 1: In Vitro ATR Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of ATR. Homogeneous Time-Resolved Fluorescence (HTRF) is a common detection method.

Objective: To determine the IC50 of an inhibitor against ATR kinase activity.

Materials:

-

Recombinant human ATR/ATRIP complex.[26]

-

Substrate: GST-tagged p53 peptide (e.g., residues 1-44).[25][26]

-

ATP.

-

Kinase assay buffer (containing MgCl2, DTT, HEPES).[27]

-

Test inhibitor (serial dilutions).

-

Stop solution (containing EDTA).[26]

-

HTRF Detection Buffer containing Europium-labeled anti-phospho-Ser15 p53 antibody and d2-labeled anti-GST antibody.[26][28]

-

384-well assay plates.

-

Plate reader capable of time-resolved fluorescence.

Methodology:

-

Prepare serial dilutions of the test inhibitor in DMSO, then dilute further in kinase assay buffer.

-

In a 384-well plate, add the ATR/ATRIP enzyme complex and the GST-p53 substrate to each well.[26]

-

Add the diluted test inhibitor to the appropriate wells. Include no-inhibitor (positive control) and no-enzyme (negative control) wells.

-

Initiate the kinase reaction by adding a solution of ATP and MgCl2.[26][28]

-

Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding EDTA-containing stop solution.[26]

-

Add the HTRF detection antibody mix and incubate to allow for antibody binding.

-

Read the plate in a time-resolved fluorescence reader, measuring emission at 620 nm and 665 nm.

-

Calculate the HTRF ratio (Em665nm / Em620nm) and plot the percent inhibition against the inhibitor concentration to determine the IC50 value.[28]

Protocol 2: Western Blot for ATR Activity (p-CHK1)

This cell-based assay indirectly measures ATR activity by quantifying the phosphorylation of its direct substrate, CHK1, at Serine 345.[11][29]

Objective: To determine if an inhibitor blocks ATR activity within cells.

Materials:

-

Cultured cells of interest.

-

ATR inhibitor and a DNA damaging agent (e.g., Hydroxyurea or UV radiation) to induce ATR activity.

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and electrophoresis equipment.

-

Western blot transfer system.

-

Primary antibodies: Rabbit anti-phospho-CHK1 (Ser345), Mouse anti-total CHK1, Mouse anti-β-Actin (loading control).

-

HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse).

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system.

Methodology:

-

Plate cells and allow them to adhere.

-

Pre-treat cells with the ATR inhibitor or vehicle control for a specified time (e.g., 1 hour).

-

Induce replication stress by adding Hydroxyurea (e.g., 2 mM) or exposing cells to UV radiation.

-

Incubate for an additional period (e.g., 1-2 hours) to allow for CHK1 phosphorylation.

-

Harvest cells, wash with ice-cold PBS, and lyse with buffer.

-

Quantify total protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample and separate by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane (e.g., with 5% milk or BSA) and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Apply ECL substrate and visualize protein bands using an imaging system. A decrease in the p-CHK1 signal in the inhibitor-treated sample relative to the damaged control indicates successful ATR inhibition.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of a cell population across the different phases of the cell cycle (G1, S, G2/M) based on DNA content.[30][31]

Objective: To assess the effect of an ATR inhibitor on cell cycle progression.

Materials:

-

Cultured cells treated as required.

-

Phosphate-buffered saline (PBS).

-

70% cold ethanol for fixation.

-

Propidium Iodide (PI) staining solution (containing PI, RNase A, and a detergent like Triton X-100).[32]

-

Flow cytometer.

Methodology:

-

Harvest treated and control cells by trypsinization, including the supernatant to collect any floating cells.

-

Wash the cells once with cold PBS and centrifuge to form a pellet.

-

Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing gently to fix the cells and prevent clumping. Store at -20°C for at least 2 hours (or up to several weeks).

-

Centrifuge the fixed cells to remove the ethanol and wash with PBS.

-

Resuspend the cell pellet in the PI staining solution and incubate in the dark at room temperature for 30 minutes. RNase A is included to ensure that only DNA is stained.[32]

-

Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

-

Gate the data to exclude debris and cell doublets.[33]

-

Generate a histogram of DNA content. Cells in G1 will have 2N DNA content, cells in G2/M will have 4N DNA content, and cells in S phase will have an intermediate amount.[30] Software is used to quantify the percentage of cells in each phase. Abrogation of a G2/M checkpoint by an ATR inhibitor will typically be seen as a decrease in the G2/M population and a potential increase in sub-G1 cells (indicative of apoptosis).

References

- 1. hematologyandoncology.net [hematologyandoncology.net]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Molecular Pathways: Targeting ATR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. ovid.com [ovid.com]

- 8. ATR: An Essential Regulator of Genome Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Mechanisms of ATR-mediated checkpoint signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ATR-mediated checkpoint pathways regulate phosphorylation and activation of human Chk1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Chk1 is an essential kinase that is regulated by Atr and required for the G2/M DNA damage checkpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ATR - My Cancer Genome [mycancergenome.org]

- 14. researchgate.net [researchgate.net]

- 15. commerce.bio-rad.com [commerce.bio-rad.com]

- 16. aacrjournals.org [aacrjournals.org]

- 17. ATR Regulates a G2-Phase Cell-Cycle Checkpoint in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The essential kinase ATR: ensuring faithful duplication of a challenging genome - PMC [pmc.ncbi.nlm.nih.gov]

- 19. aacrjournals.org [aacrjournals.org]

- 20. What are ATR inhibitors and how do they work? [synapse.patsnap.com]

- 21. Targeting ATR in DNA damage response and cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Emerging strategies for cancer therapy by ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Clinical trial tests ATR inhibitor in difficult-to-treat cancers - VUMC News [news.vumc.org]

- 25. reactionbiology.com [reactionbiology.com]

- 26. In vitro ATR kinase assay [bio-protocol.org]

- 27. Assay in Summary_ki [bdb99.ucsd.edu]

- 28. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]

- 29. Identification and evaluation of a potent novel ATR inhibitor, NU6027, in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 30. nanocellect.com [nanocellect.com]

- 31. Cell cycle analysis - Wikipedia [en.wikipedia.org]

- 32. The Cell Cycle Analysis [labome.com]

- 33. docs.research.missouri.edu [docs.research.missouri.edu]

Target Validation of ATR Inhibition in Cancer Research: A Technical Guide

Disclaimer: Information on the specific compound "Atr-IN-24" is not available in the public domain. This guide provides a comprehensive overview of the target validation process for Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitors in cancer research, utilizing publicly available data for well-characterized inhibitors as illustrative examples.

Executive Summary

The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA Damage Response (DDR), a network of signaling pathways that maintains genomic integrity.[1] In response to DNA damage and replication stress—the stalling of DNA replication forks—ATR is activated and orchestrates cell cycle arrest, stabilization of replication forks, and DNA repair.[2][3] Many cancer cells exhibit increased reliance on the ATR pathway for survival due to oncogene-induced replication stress and defects in other DDR pathways, such as the loss of Ataxia-Telangiectasia Mutated (ATM) kinase.[4][5] This dependency creates a therapeutic window, making ATR an attractive target for cancer therapy. This technical guide details the preclinical target validation of ATR inhibitors, presenting the scientific rationale, key experimental methodologies, and representative data supporting their development.

The ATR Signaling Pathway

ATR functions as an apical kinase that senses single-stranded DNA (ssDNA), a common intermediate of DNA damage and replication stress.[6] Its activation is a multi-step process crucial for initiating downstream signaling.

Mechanism of Activation:

-

Sensing Stress: Replication stress leads to the uncoupling of helicase and polymerase activity, generating long stretches of ssDNA that are rapidly coated by Replication Protein A (RPA).[7]

-

ATR Recruitment: The ATR-ATRIP (ATR-Interacting Protein) complex is recruited to these sites of damage through a direct interaction between ATRIP and the RPA-coated ssDNA.[1][2]

-

Full Activation: The full activation of ATR's kinase function requires the subsequent recruitment of the Rad9-Hus1-Rad1 (9-1-1) checkpoint clamp and a mediator protein, Topoisomerase Binding Protein 1 (TopBP1).[7]

-

Downstream Signaling: Once activated, ATR phosphorylates a multitude of substrates, with the most well-characterized being Checkpoint Kinase 1 (Chk1) at the Serine 345 residue.[2] This phosphorylation event initiates a cascade that leads to the inhibition of cell cycle progression, allowing time for DNA repair.[8]

Rationale for Targeting ATR in Cancer

The therapeutic strategy of ATR inhibition is primarily built on two concepts: synthetic lethality and the sensitization of cancer cells to DNA-damaging agents.

-

Synthetic Lethality: Many tumors have defects in the G1 checkpoint, often through mutations in p53 or ATM.[5] Loss of the ATM kinase, which primarily responds to double-strand breaks, renders cells highly dependent on ATR for surviving replication stress.[4] Inhibiting ATR in ATM-deficient cancer cells is synthetically lethal, leading to catastrophic DNA damage and cell death, while having a lesser effect on normal, ATM-proficient cells.[5][9]

-

Oncogene-Induced Replication Stress: The dysregulated proliferation driven by oncogenes (e.g., MYC, Cyclin E) creates a state of chronic replication stress.[4] This makes cancer cells particularly reliant on the ATR-Chk1 pathway to manage this stress and complete DNA replication.[10] Inhibition of ATR in such cells overwhelms their capacity to repair DNA, leading to cell death.[4]

-

Combination Therapy: By disabling a key DNA repair pathway, ATR inhibitors can potentiate the efficacy of DNA-damaging agents like chemotherapy and radiation.[7][11] This synergistic effect can enhance tumor cell killing and potentially overcome resistance.

Preclinical Target Validation Workflow

A systematic approach is required to validate ATR as a therapeutic target. This involves a series of in vitro and in vivo experiments to demonstrate that inhibiting the kinase leads to a desired anti-cancer effect.

In Vitro Validation

The initial step is to determine the inhibitor's potency against the target kinase and its selectivity against other related kinases. This is typically done using in vitro kinase assays with recombinant enzymes. High potency (low IC50) and high selectivity are desirable properties.

Table 1: Representative Kinase Inhibition Profile

| Kinase | IC50 (nM) | Fold Selectivity vs. ATR |

|---|---|---|

| ATR | < 1 | - |

| ATM | > 10,000 | > 10,000 |

| DNA-PK | > 10,000 | > 10,000 |

| mTOR | > 10,000 | > 10,000 |

| PI3Kα | > 10,000 | > 10,000 |

(Data are illustrative, based on profiles of potent and selective ATR inhibitors like Berzosertib).

The next step is to confirm that the inhibitor can engage ATR in a cellular context and produce the expected biological consequences.

-

Target Engagement: The most direct method to demonstrate ATR inhibition in cells is to measure the phosphorylation of its primary substrate, Chk1, via Western blot. A potent inhibitor should reduce hydroxyurea- or radiation-induced phosphorylation of Chk1 (Ser345) at low nanomolar concentrations.

-

Cell Viability: The anti-proliferative effect of ATR inhibitors is measured across a panel of cancer cell lines. A key experiment is to compare the IC50 values in an ATM-proficient cell line versus its isogenic ATM-deficient counterpart to demonstrate synthetic lethality.

-

DNA Damage: Inhibition of ATR is expected to cause an accumulation of DNA damage, particularly in cells under replication stress. This is visualized and quantified by immunofluorescence staining for γH2AX, a marker of DNA double-strand breaks.

Table 2: Representative Cellular Activity of an ATR Inhibitor

| Cell Line | ATM Status | Assay Type | IC50 (nM) |

|---|---|---|---|

| LoVo | Proficient | pChk1 (S345) Inhibition | 15 |

| HT29 | Proficient | Cell Viability | 1,500 |

| HCT116 | Proficient | Cell Viability | > 2,000 |

| SW620 | Deficient | Cell Viability | 25 |

| HeLa | Proficient | Cell Viability | 300 |

(Data are illustrative and compiled from preclinical studies of various ATR inhibitors).

In Vivo Validation

Promising compounds from in vitro studies are advanced to in vivo models to assess anti-tumor efficacy and tolerability.

-

Xenograft Models: Human cancer cell lines, particularly those with known DDR defects (e.g., ATM-deficient colorectal or gastric cancer), are implanted into immunocompromised mice. The mice are then treated with the ATR inhibitor, and tumor growth is monitored over time. Efficacy is often reported as Tumor Growth Inhibition (TGI). Patient-Derived Xenograft (PDX) models are also used for a more clinically relevant assessment.

-

Pharmacodynamic (PD) Biomarkers: To confirm target engagement in vivo, tumor biopsies can be taken from treated animals and analyzed for the inhibition of pChk1 or an increase in γH2AX.

Table 3: Representative In Vivo Efficacy in Xenograft Model

| Model | Treatment | Dosing Schedule | Tumor Growth Inhibition (%) |

|---|---|---|---|

| ATM-deficient Colorectal Cancer Xenograft | Vehicle | Daily | 0 |

| ATM-deficient Colorectal Cancer Xenograft | ATR Inhibitor (e.g., 50 mg/kg) | Daily | 85 |

| ATM-proficient Pancreatic Cancer Xenograft | ATR Inhibitor (e.g., 50 mg/kg) | Daily | 20 |

(Data are illustrative of typical outcomes in preclinical in vivo studies).

Key Experimental Protocols

Western Blot for p-Chk1 (Ser345)

This protocol is used to assess cellular target engagement of an ATR inhibitor.

-

Cell Culture and Treatment: Plate cancer cells (e.g., HT29, LoVo) and allow them to adhere overnight. Pre-treat cells with various concentrations of the ATR inhibitor for 1-2 hours.

-

Induce Replication Stress: Add a DNA-damaging agent (e.g., 2 mM Hydroxyurea or 10 Gy ionizing radiation) and incubate for an additional 2-4 hours to induce ATR activation.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel. Separate proteins by electrophoresis and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibody against p-Chk1 (Ser345) overnight at 4°C.

-

Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Incubate with antibodies for total Chk1 and a loading control (e.g., β-actin) to ensure equal loading.

-

-

Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity to determine the IC50 for p-Chk1 inhibition.

Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol measures the anti-proliferative effect of the ATR inhibitor.

-

Cell Plating: Seed cells in 96-well opaque plates at a predetermined density (e.g., 1,000-5,000 cells/well) and allow them to attach overnight.

-

Compound Treatment: Treat cells with a serial dilution of the ATR inhibitor (typically 10 concentrations) for 72-120 hours. Include a vehicle-only control.

-

Assay:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add a volume of reagent equal to the culture medium volume in each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure luminescence using a plate reader.

-

Analysis: Normalize the data to the vehicle control and plot the dose-response curve. Calculate the IC50 value using non-linear regression analysis.

Immunofluorescence for γH2AX

This protocol is used to quantify DNA double-strand breaks as a marker of DNA damage.

-

Cell Culture and Treatment: Grow cells on glass coverslips in a multi-well plate. Treat with the ATR inhibitor for a specified time (e.g., 24 hours).

-

Fixation and Permeabilization:

-

Wash cells with PBS.

-

Fix with 4% paraformaldehyde for 15 minutes.

-

Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

-

Blocking: Block with 1% BSA in PBST for 1 hour to prevent non-specific antibody binding.

-

Immunostaining:

-

Incubate with a primary antibody against γH2AX (phospho-H2A.X Ser139) for 1-2 hours at room temperature or overnight at 4°C.

-

Wash three times with PBST.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.

-

-

Mounting: Wash and mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei.

-

Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using automated image analysis software.

Conclusion

The validation of ATR as a therapeutic target in oncology is supported by a robust body of preclinical evidence. The clear molecular rationale, centered on exploiting the dependencies of cancer cells on the DNA damage response, has paved the way for the clinical development of multiple potent and selective ATR inhibitors.[11][12] Key validation experiments consistently demonstrate that these inhibitors can effectively engage their target in cells, induce synthetic lethality in tumors with specific DDR defects, and suppress tumor growth in vivo. The success of ongoing clinical trials will ultimately determine the role of ATR inhibitors in cancer medicine, with the identification of predictive biomarkers being crucial for patient selection and achieving optimal therapeutic outcomes.[12]

References

- 1. journals.biologists.com [journals.biologists.com]

- 2. Molecular Pathways: Targeting ATR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. aacrjournals.org [aacrjournals.org]

- 5. mdpi.com [mdpi.com]

- 6. Ataxia telangiectasia and Rad3 related - Wikipedia [en.wikipedia.org]

- 7. Prospects for the Use of ATR Inhibitors to Treat Cancer [mdpi.com]

- 8. ATR: An Essential Regulator of Genome Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Emerging strategies for cancer therapy by ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeting ATR as Cancer Therapy: A new era for synthetic lethality and synergistic combinations? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Targeting ATR in Cancer Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Western Blot Analysis of Phospho-Chk1 (Ser345) Following Atr-IN-24 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA damage response (DDR), a network of signaling pathways that collectively safeguard genomic integrity.[1] Upon sensing single-stranded DNA (ssDNA), which can arise from various forms of DNA damage and replication stress, ATR activates downstream signaling cascades to orchestrate cell cycle arrest, DNA repair, and, in some cases, apoptosis.[1][2] A key downstream effector of ATR is the serine/threonine kinase Chk1. ATR-mediated phosphorylation of Chk1 at serine 345 (p-Chk1 Ser345) is a pivotal activation event that is essential for the G2/M DNA damage checkpoint.[2][3][4]

Atr-IN-24 is a potent and selective inhibitor of ATR kinase. By targeting ATR, this compound abrogates the downstream phosphorylation of Chk1, thereby disrupting the cellular response to DNA damage. This application note provides a detailed protocol for performing Western blot analysis to detect the inhibition of Chk1 phosphorylation at Ser345 in cultured cells following treatment with this compound.

Signaling Pathway

The ATR-Chk1 signaling pathway is a cornerstone of the DNA damage response. In response to DNA damage or replication stress, ATR is recruited to sites of ssDNA and activated. Activated ATR then phosphorylates Chk1 at Ser345, a key step in its activation.[2][3][4] Activated Chk1 subsequently phosphorylates a number of downstream targets to initiate cell cycle arrest and promote DNA repair.[1] Inhibition of ATR by this compound is expected to block this signaling cascade, leading to a decrease in the levels of p-Chk1 (Ser345).

Experimental Data

The following table summarizes typical quantitative parameters for a Western blot experiment to assess p-Chk1 (Ser345) inhibition by this compound. Note that optimal conditions may vary depending on the cell line and experimental setup.

| Parameter | Recommended Value/Range | Notes |

| This compound Concentration | 0.1 - 10 µM | Optimal concentration should be determined empirically. A dose-response experiment is recommended. Based on typical concentrations for potent ATR inhibitors. |

| Treatment Duration | 1 - 24 hours | Time-course experiments are advised to determine the optimal time point for observing maximal p-Chk1 inhibition. |

| Positive Control | DNA damaging agent (e.g., Hydroxyurea, UV radiation) | To induce a robust p-Chk1 signal. |

| Primary Antibody: p-Chk1 (Ser345) | 1:1000 dilution | Dilution may vary based on antibody supplier and performance. |

| Primary Antibody: Total Chk1 | 1:1000 dilution | Used as a loading control to normalize for protein levels. |

| Primary Antibody: Loading Control (e.g., β-actin, GAPDH) | 1:1000 - 1:10,000 dilution | To ensure equal protein loading across lanes. |

| Secondary Antibody | 1:2000 - 1:10,000 dilution | HRP-conjugated anti-rabbit or anti-mouse IgG. |

| Protein Loading per Lane | 20 - 40 µg |

Experimental Workflow

The overall workflow for the Western blot protocol is depicted below.

References

- 1. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ATR-Mediated Checkpoint Pathways Regulate Phosphorylation and Activation of Human Chk1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 4. Phosphorylation of Chk1 by ATR Is Antagonized by a Chk1-Regulated Protein Phosphatase 2A Circuit - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Cell Viability Assay with Atr-IN-24 in Ovarian Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the effect of Atr-IN-24, a potent and selective Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor, on the viability of ovarian cancer cells. The information presented here is intended to guide researchers in designing and executing robust cell-based assays to evaluate the efficacy of this compound.

Introduction

ATR kinase is a critical component of the DNA damage response (DDR) pathway, playing a central role in maintaining genomic integrity.[1][2][3][4] In response to DNA damage and replication stress, ATR is activated and phosphorylates a cascade of downstream targets, including the checkpoint kinase 1 (Chk1), to initiate cell cycle arrest, promote DNA repair, and prevent apoptosis.[1][4] Many cancer cells, including those of ovarian origin, exhibit a high degree of replication stress and often have defects in other DDR pathways, making them particularly dependent on the ATR signaling pathway for survival.[5][6][7] Therefore, inhibiting ATR with small molecules like this compound presents a promising therapeutic strategy to selectively target and kill cancer cells.[1][6][7][8]

This document outlines the principles behind using this compound to induce cytotoxicity in ovarian cancer cells and provides detailed protocols for quantifying its effects on cell viability using common laboratory assays.

Mechanism of Action of this compound

This compound, as an ATR inhibitor, functions by blocking the kinase activity of ATR. This inhibition prevents the phosphorylation and activation of downstream effectors like Chk1.[1] Consequently, the cell cycle checkpoints are abrogated, and DNA damage goes unrepaired, leading to the accumulation of genomic instability.[9] Cells are then forced to enter mitosis with damaged DNA, ultimately resulting in mitotic catastrophe and apoptotic cell death.[4]

Caption: ATR Signaling Pathway and Inhibition by this compound.

Quantitative Data Summary

While specific IC50 values for this compound in ovarian cancer cell lines are not widely published, data from analogous ATR inhibitors, such as VE-821, provide a strong indication of the expected potency. The following table summarizes representative data for VE-821 in various ovarian cancer cell lines. Researchers should determine the specific IC50 for this compound in their cell lines of interest.

| Ovarian Cancer Cell Line | Molecular Subtype | IC50 (µM) of VE-821 (Analogous ATRi) | Reference |

| UWB1.289 | High-Grade Serous (BRCA1 mutant) | 0.64 | [5] |

| CP70 B1 | Not specified | 4.13 | [5] |

| SKOV3 | Adenocarcinoma | Not specified | [8] |

| OVCAR-8 | Not specified | Not specified | [8] |

| PEO1 | Not specified | Not specified | [8] |

Note: The sensitivity to ATR inhibitors can vary significantly between different ovarian cancer cell lines, influenced by factors such as their genetic background (e.g., BRCA1/2 mutation status) and the level of intrinsic replication stress.[5][6][7]

Experimental Protocols

The following are detailed protocols for commonly used cell viability assays to assess the effects of this compound on ovarian cancer cells.

General Cell Culture of Ovarian Cancer Cells

-

Cell Lines: Obtain ovarian cancer cell lines (e.g., SKOV3, OVCAR-8, A2780) from a reputable cell bank.

-

Culture Medium: Culture cells in the recommended medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture: Passage cells upon reaching 80-90% confluency.

Caption: General Experimental Workflow for Cell Viability Assay.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[10][11][12]

Materials:

-

Ovarian cancer cells

-

96-well clear flat-bottom plates

-

This compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Complete culture medium

Procedure:

-

Cell Seeding: Seed ovarian cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with the same concentration of DMSO used for the highest drug concentration). Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay

The XTT assay is another tetrazolium-based colorimetric assay that measures metabolic activity.[13][14]

Materials:

-

Ovarian cancer cells

-

96-well clear flat-bottom plates

-

This compound (dissolved in DMSO)

-

XTT labeling reagent

-

Electron-coupling reagent

-

Complete culture medium

Procedure:

-

Cell Seeding: Seed cells as described in the MTT assay protocol.

-

Compound Treatment: Treat cells with serial dilutions of this compound as described in the MTT assay protocol.

-

XTT Reagent Preparation: Immediately before use, prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.

-

XTT Addition: Add 50 µL of the XTT labeling mixture to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C.

-

Absorbance Reading: Measure the absorbance at 450 nm (with a reference wavelength of 630-690 nm) using a microplate reader.[15]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 3: PrestoBlue™ Cell Viability Assay

This is a resazurin-based assay that measures the reducing power of viable cells.[16][17][18][19]

Materials:

-

Ovarian cancer cells

-

96-well black or white clear-bottom plates (for fluorescence) or clear plates (for absorbance)

-

This compound (dissolved in DMSO)

-

PrestoBlue™ reagent

-

Complete culture medium

Procedure:

-

Cell Seeding: Seed cells as described in the MTT assay protocol.

-

Compound Treatment: Treat cells with serial dilutions of this compound as described in the MTT assay protocol.

-

PrestoBlue™ Addition: Add 10 µL of PrestoBlue™ reagent to each well.

-

Incubation: Incubate the plate for 10 minutes to 2 hours at 37°C, protected from light.

-

Signal Measurement: Measure either fluorescence (excitation ~560 nm, emission ~590 nm) or absorbance (570 nm with a reference wavelength of 600 nm) using a microplate reader.[18][19]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Logical Relationship of Experimental Design

Caption: Logical Flow of the Experimental Design.

Conclusion

The protocols and information provided in these application notes offer a robust framework for investigating the effects of this compound on ovarian cancer cell viability. By understanding the mechanism of ATR inhibition and employing standardized cell viability assays, researchers can effectively characterize the anti-cancer properties of this compound and contribute to the development of novel therapeutic strategies for ovarian cancer. It is crucial to perform these experiments with appropriate controls and to determine the specific efficacy of this compound in the chosen ovarian cancer cell line models.

References

- 1. What are ATR inhibitors and how do they work? [synapse.patsnap.com]

- 2. Emerging strategies for cancer therapy by ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. onclive.com [onclive.com]

- 4. Targeting ATR Pathway in Solid Tumors: Evidence of Improving Therapeutic Outcomes [mdpi.com]

- 5. The Role of ATR Inhibitors in Ovarian Cancer: Investigating Predictive Biomarkers of Response - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Role of ATR Inhibitors in Ovarian Cancer: Investigating Predictive Biomarkers of Response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. JCI Insight - ATR inhibition radiosensitizes cells through augmented DNA damage and G2 cell cycle arrest abrogation [insight.jci.org]

- 10. MTT growth assays in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. MTT Growth Assays in Ovarian Cancer | Springer Nature Experiments [experiments.springernature.com]

- 12. A feasibility study of the MTT assay for chemosensitivity testing in ovarian malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - TR [thermofisher.com]

- 14. home.sandiego.edu [home.sandiego.edu]

- 15. reprocell.com [reprocell.com]

- 16. PrestoBlue Cell Viability Reagent for Microplates Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 17. PrestoBlue cell viability assays [bio-protocol.org]

- 18. youtube.com [youtube.com]

- 19. PrestoBlue Assays for Cell Viability | Thermo Fisher Scientific - SG [thermofisher.com]

Application Note: Preparation of Atr-IN-24 Stock Solution in DMSO

Introduction

Atr-IN-24 is a potent and specific inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA damage response (DDR).[1][2][3] By targeting ATR, this compound can sensitize cancer cells to DNA-damaging agents, making it a valuable tool for cancer research and drug development. Accurate and consistent preparation of this compound stock solutions is paramount for obtaining reproducible results in in vitro and in vivo experiments. Dimethyl sulfoxide (DMSO) is the recommended solvent for reconstituting this compound due to its ability to dissolve a wide range of organic molecules.[4][5] This document provides a detailed protocol for the preparation, handling, and storage of this compound stock solutions in DMSO.

Key Compound Properties

A summary of the essential quantitative data for this compound is provided below. This information is critical for accurate stock solution preparation.

| Property | Value | Reference |

| Molecular Weight | 418.49 g/mol | [1][2][3] |

| Chemical Formula | C₂₃H₂₆N₆O₂ | [1] |

| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | [4][6] |

| Appearance | Solid / Powder | [1] |

Experimental Protocol: Reconstitution of this compound

This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO. Calculations can be adjusted based on the desired final concentration.

Materials and Equipment

-

This compound powder

-

Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)

-

Analytical balance

-

Microcentrifuge

-

Sterile microcentrifuge tubes or cryogenic vials

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

(Optional) Sonicator water bath

Calculations for a 10 mM Stock Solution

To prepare a stock solution of a specific molarity, use the following formula:

Mass (mg) = Desired Concentration (mM) x Final Volume (mL) x Molecular Weight ( g/mol ) / 1000

Example Calculation for 1 mL of 10 mM Stock: Mass (mg) = 10 mM x 1 mL x 418.49 g/mol / 1000 = 4.185 mg

| Desired Stock Concentration (mM) | Mass of this compound for 1 mL Stock | Volume of DMSO to Add |

| 1 | 0.419 mg | 1 mL |

| 5 | 2.092 mg | 1 mL |

| 10 | 4.185 mg | 1 mL |

| 20 | 8.370 mg | 1 mL |

| 50 | 20.925 mg | 1 mL |

Procedure

-

Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.

-

Pre-Handling: Briefly centrifuge the vial to ensure all the powder is collected at the bottom.[6]

-

Weighing: Carefully weigh the desired amount of this compound powder (e.g., 4.185 mg for a 1 mL of 10 mM stock) and transfer it to a sterile microcentrifuge tube.

-

Solvent Addition: Add the calculated volume of high-quality, anhydrous DMSO (e.g., 1 mL) to the tube containing the powder.

-

Dissolution: Cap the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. If necessary, brief sonication in a water bath can aid dissolution.[6] Visually inspect the solution against a light source to ensure no particulates are visible.

-

Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, divide the stock solution into smaller, single-use aliquots in sterile cryogenic vials.[6]

-

Storage: Store the aliquots as recommended.

Storage and Stability

Proper storage is crucial to maintain the activity of the inhibitor.

| Form | Storage Temperature | Shelf Life | Reference |

| Solid Powder | -20°C | ~3 years | [2][6] |

| In DMSO | -20°C | ~1 month | [2] |

| In DMSO | -80°C | ~6 months | [2] |

Workflow Visualization

The following diagram illustrates the key steps in the preparation of the this compound stock solution.

Caption: Workflow for this compound stock solution preparation.

References

Application Notes and Protocols: ATR Inhibitors in Radiosensitization Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction